molecular formula C38H35B B14254873 (10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane CAS No. 281668-51-7

(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane

Cat. No.: B14254873
CAS No.: 281668-51-7
M. Wt: 502.5 g/mol
InChI Key: IDCZNRDLRHDFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is a polycyclic aromatic compound that features a unique structure where multiple aromatic rings are linked via a boron atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane typically involves the reaction of 10-phenylanthracene with bis(2,4,6-trimethylphenyl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane has several scientific research applications:

Mechanism of Action

The mechanism of action of (10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane in organic electroluminescent elements involves the transfer of electrons and holes within the compound, leading to the emission of light. The boron atom plays a crucial role in stabilizing the electronic structure and facilitating efficient charge transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is unique due to the presence of the boron atom, which enhances its electronic properties and makes it suitable for use in organic electroluminescent elements. This distinguishes it from other polycyclic aromatic hydrocarbons that lack boron and have different electronic characteristics .

Properties

CAS No.

281668-51-7

Molecular Formula

C38H35B

Molecular Weight

502.5 g/mol

IUPAC Name

(10-phenylanthracen-9-yl)-bis(2,4,6-trimethylphenyl)borane

InChI

InChI=1S/C38H35B/c1-24-20-26(3)36(27(4)21-24)39(37-28(5)22-25(2)23-29(37)6)38-33-18-12-10-16-31(33)35(30-14-8-7-9-15-30)32-17-11-13-19-34(32)38/h7-23H,1-6H3

InChI Key

IDCZNRDLRHDFHY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C35)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.